N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Overview
Description
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of chromeno[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[4,3-d]pyrimidine core, which is a fused heterocyclic system, and a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 3-methoxybenzaldehyde, under acidic or basic conditions to form the chromeno[4,3-d]pyrimidine core.
Acetylation: The chromeno[4,3-d]pyrimidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the chromeno[4,3-d]pyrimidine core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may yield a hydroxylated chromeno[4,3-d]pyrimidine.
Scientific Research Applications
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can be compared with other chromeno[4,3-d]pyrimidine derivatives, such as:
N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide: Similar structure but with an additional methoxy group, which may alter its biological activity.
N-[2-(3-hydroxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide: Contains a hydroxyl group instead of a methoxy group, potentially affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-11(24)21-19-16-17(14-8-3-4-9-15(14)27-20(16)25)22-18(23-19)12-6-5-7-13(10-12)26-2/h3-10H,1-2H3,(H,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDSSUCTYSPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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